molecular formula C18H22N4O3S2 B285467 N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(2-pyridinylsulfanyl)acetamide

N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(2-pyridinylsulfanyl)acetamide

Cat. No.: B285467
M. Wt: 406.5 g/mol
InChI Key: MENAGSUUXXMABW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(2-pyridinylsulfanyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme involved in B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of B-cell malignancies.

Mechanism of Action

N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(2-pyridinylsulfanyl)acetamide acts by irreversibly binding to the BTK enzyme, thereby inhibiting downstream B-cell receptor signaling pathways. This leads to the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies, with minimal toxicity to normal cells. In addition to its anti-tumor effects, this compound has also been shown to modulate the immune system by increasing the number of effector T-cells and decreasing the number of regulatory T-cells.

Advantages and Limitations for Lab Experiments

One advantage of N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(2-pyridinylsulfanyl)acetamide is its specificity for BTK, which reduces the risk of off-target effects. However, one limitation is that its irreversible binding to BTK may result in prolonged inhibition of B-cell receptor signaling, which could lead to potential adverse effects.

Future Directions

For N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(2-pyridinylsulfanyl)acetamide include clinical trials in patients with B-cell malignancies, as well as combination therapy with other targeted agents. In addition, further research is needed to elucidate the long-term effects of this compound on the immune system and potential adverse effects.

Synthesis Methods

The synthesis of N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(2-pyridinylsulfanyl)acetamide involves several steps, including the reaction of 4-(methylsulfonyl)-1-piperazine with 4-bromoaniline to form N-(4-bromo-phenyl)-4-(methylsulfonyl)-piperazine. This intermediate is then reacted with 2-(2-pyridinylsulfanyl)acetic acid to form this compound.

Scientific Research Applications

N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(2-pyridinylsulfanyl)acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, this compound has been shown to induce apoptosis and inhibit proliferation of B-cells.

Properties

Molecular Formula

C18H22N4O3S2

Molecular Weight

406.5 g/mol

IUPAC Name

N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]-2-pyridin-2-ylsulfanylacetamide

InChI

InChI=1S/C18H22N4O3S2/c1-27(24,25)22-12-10-21(11-13-22)16-7-5-15(6-8-16)20-17(23)14-26-18-4-2-3-9-19-18/h2-9H,10-14H2,1H3,(H,20,23)

InChI Key

MENAGSUUXXMABW-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)CSC3=CC=CC=N3

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)CSC3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.